molecular formula C10H17NO3 B13339720 Ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate

Ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate

Cat. No.: B13339720
M. Wt: 199.25 g/mol
InChI Key: YIDFVOSNTYESIQ-UHFFFAOYSA-N
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Description

Ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate is a compound that features both an oxetane ring and a pyrrolidine ring The oxetane ring is a four-membered cyclic ether, while the pyrrolidine ring is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate typically involves the formation of the oxetane and pyrrolidine rings through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be formed through intramolecular etherification or epoxide ring opening followed by ring closing . The pyrrolidine ring can be synthesized through cyclization reactions involving nitrogen-containing precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The oxetane and pyrrolidine rings can influence the compound’s binding affinity and specificity, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate is unique due to the combination of the oxetane and pyrrolidine rings. This dual-ring structure provides distinct physicochemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-2-14-10(12)9-4-11-3-8(9)7-5-13-6-7/h7-9,11H,2-6H2,1H3

InChI Key

YIDFVOSNTYESIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2COC2

Origin of Product

United States

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